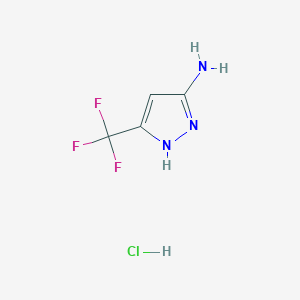

Clorhidrato de 3-amino-5-(trifluorometil)pirazol

Descripción general

Descripción

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is a chemical compound with the CAS Number: 1418117-74-4 . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .

Synthesis Analysis

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis

Pyrazoles, including 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . For example, 3(5)-amino-5(3)-hydroxy pyrazoles, in which the ring is stabilized through resonance by the -OH group, result in favorable formation of pyrazolo[1,5-a]pyrimidines in acid media and pyrazolo[3,4-b]pyrimidines in basic media .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is 187.55 .Aplicaciones Científicas De Investigación

He realizado búsquedas para encontrar aplicaciones de investigación científica detalladas para Clorhidrato de 3-amino-5-(trifluorometil)pirazol, pero la información disponible no proporciona el nivel de detalle que está buscando. Las aplicaciones mencionadas incluyen su uso en la síntesis de pirimidinas disustituidas y como componente en la N-arilación de pirazol catalizada por cobre . Sin embargo, las aplicaciones específicas en campos como los farmacéuticos o la agricultura no se detallan en los resultados de la búsqueda.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is not well understood. However, it is believed to interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions. Additionally, it is believed to be capable of forming complexes with metal ions, which could potentially be used to modulate the activity of proteins or other biological molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride are not well understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be obtained in high yields. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is a relatively new compound, and its effects on biochemical and physiological processes are not fully understood. Therefore, care should be taken when using it in experiments.

Direcciones Futuras

The potential applications of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride are still being explored. Future research could focus on further elucidating its mechanism of action and exploring its potential applications in drug design and other areas of biomedical research. Additionally, further research could be conducted to explore the potential effects of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride on other biochemical and physiological processes, such as those involved in cell growth and differentiation. Finally, further research could be conducted to explore the potential use of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride as a tool for modulating the activity of proteins or other biological molecules.

Safety and Hazards

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPUBYZDGHLJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-74-4 | |

| Record name | 1H-Pyrazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

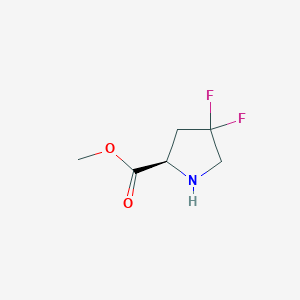

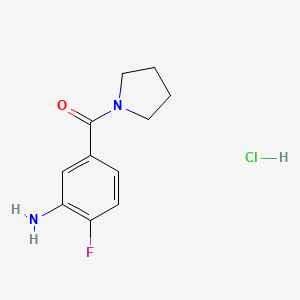

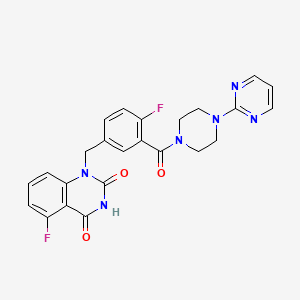

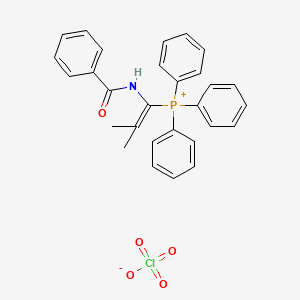

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652184.png)

![Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652185.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652186.png)

![1-(1H-indol-3-yl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanylethanone](/img/structure/B1652191.png)

![7-amino-3-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one](/img/structure/B1652194.png)